molecular formula C19H19N3O3 B2687911 N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226455-16-8

N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2687911
CAS No.: 1226455-16-8
M. Wt: 337.379
InChI Key: WIPBFTNVBMNXKK-UHFFFAOYSA-N
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Description

N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with an amine derivative of the indole.

    Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the amine group with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biology: The compound can be used as a probe to study biological processes, including signal transduction and gene expression.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used in the synthesis of more complex molecules for pharmaceuticals or as an intermediate in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzylamino)-2-oxoethyl)-1H-indole-3-carboxamide
  • N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
  • N-(2-((2-fluorobenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Uniqueness

N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can also affect the compound’s ability to interact with biological targets, potentially enhancing its specificity and potency compared to similar compounds without the methoxy substitution.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, also known by its CAS number 1226455-16-8, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O3C_{19}H_{19}N_{3}O_{3}, with a molecular weight of 337.4 g/mol. The structure features an indole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC₁₉H₁₉N₃O₃
Molecular Weight337.4 g/mol
CAS Number1226455-16-8

Anticancer Activity

Recent studies have indicated that compounds with indole structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of indole can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. The specific compound this compound may possess similar mechanisms due to its structural characteristics.

Neuroprotective Effects

Neuroprotective activity has been observed in compounds with similar structures. For example, some indole derivatives have shown the ability to cross the blood-brain barrier and exert neuroprotective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides. This is particularly relevant in the context of Alzheimer's disease, where neuroinflammation plays a crucial role. The compound's potential to inhibit inflammatory pathways could make it a candidate for further research in neurodegenerative diseases.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative conditions.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as NF-kB and MAPK, influencing inflammatory responses and cellular survival.
  • Metal Chelation : Some indole derivatives exhibit the ability to chelate metal ions, which can reduce oxidative stress and prevent metal-induced toxicity.

Study on Neuroprotective Properties

In a study evaluating various indole derivatives for their neuroprotective effects, a compound structurally similar to this compound showed significant inhibition of nitric oxide production in neuronal cells. This suggests potential anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases .

Anticancer Evaluation

Another study focused on the anticancer properties of indole derivatives found that compounds with similar scaffolds displayed potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via the mitochondrial pathway .

Properties

IUPAC Name

N-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-25-17-9-5-2-6-13(17)10-21-18(23)12-22-19(24)15-11-20-16-8-4-3-7-14(15)16/h2-9,11,20H,10,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPBFTNVBMNXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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